molecular formula C20H12ClN3O5S3 B2980517 4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 2-chlorobenzoate CAS No. 877642-93-8

4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 2-chlorobenzoate

Cat. No.: B2980517
CAS No.: 877642-93-8
M. Wt: 505.96
InChI Key: VXNINISFHWYJSU-UHFFFAOYSA-N
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Description

The compound "4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 2-chlorobenzoate" is a complex organic molecule, notable for its potential applications in various scientific fields. Its structure integrates functional groups such as thiophene, thiadiazole, pyran, and chlorobenzoate, endowing it with unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Starting Materials: : The synthesis begins with commercially available or easily synthesized precursors such as 2-chlorobenzoic acid, thiophene-2-carboxylic acid, and pyran derivatives.

  • Coupling Reactions: : The thiophene-2-carboxylic acid undergoes an amide formation with a suitable aminothiadiazole derivative, typically using coupling agents like EDCI or DCC in the presence of a base (e.g., triethylamine).

  • Thiol-Ene Reactions: : The product from the amide formation is then subjected to a thiol-ene click reaction with a pyran derivative, using radical initiators like AIBN under inert atmosphere conditions.

  • Final Esterification: : The final esterification step involves reacting the intermediate with 2-chlorobenzoic acid under Fischer esterification conditions (acid catalyst, heat).

Industrial Production Methods

For industrial-scale production, optimization of reaction conditions is essential. Methods such as flow chemistry and microwave-assisted synthesis can be employed to enhance yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Can be oxidized under mild conditions using agents like hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: : Reduction can be achieved using reagents such as lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: : Undergoes nucleophilic substitution reactions, particularly at the chloro group in the chlorobenzoate moiety, using nucleophiles like amines or alkoxides.

Common Reagents and Conditions

  • Oxidation: : m-chloroperbenzoic acid, hydrogen peroxide.

  • Reduction: : Lithium aluminium hydride, sodium borohydride.

  • Substitution: : Alkoxides, amines.

Major Products Formed

  • Oxidation: : Corresponding sulfoxides or sulfones.

  • Reduction: : Alcohol derivatives.

  • Substitution: : Amino or alkoxy substituted benzoates.

Scientific Research Applications

Chemistry

The compound serves as a precursor for synthesizing more complex molecules with potential use in organic synthesis and catalysis.

Biology

In biological studies, it acts as a molecular probe for studying thiadiazole-containing enzyme inhibitors.

Medicine

Preliminary studies suggest potential as a pharmacophore in drug development, particularly for anti-inflammatory and anticancer drugs.

Industry

Used in the development of novel materials with unique electronic properties due to its heterocyclic components.

Mechanism of Action

The compound exerts its effects primarily through interactions with molecular targets such as enzymes or receptors. Its thiadiazole moiety often forms strong hydrogen bonds or ionic interactions with active sites, disrupting normal biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-oxo-4H-pyran-3-yl derivatives: : Known for various biological activities.

  • 1,3,4-thiadiazole compounds: : Widely studied for their pharmacological properties.

Uniqueness

The integration of thiophene, thiadiazole, and pyran units in this compound provides a unique scaffold that is not commonly found in other molecules. This unique structure offers distinct properties, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

[4-oxo-6-[[5-(thiophene-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 2-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12ClN3O5S3/c21-13-5-2-1-4-12(13)18(27)29-15-9-28-11(8-14(15)25)10-31-20-24-23-19(32-20)22-17(26)16-6-3-7-30-16/h1-9H,10H2,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXNINISFHWYJSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OC2=COC(=CC2=O)CSC3=NN=C(S3)NC(=O)C4=CC=CS4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12ClN3O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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